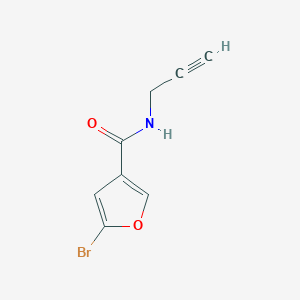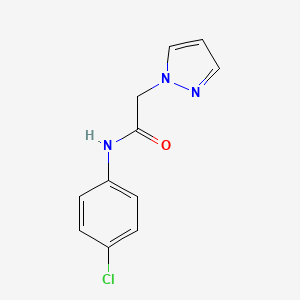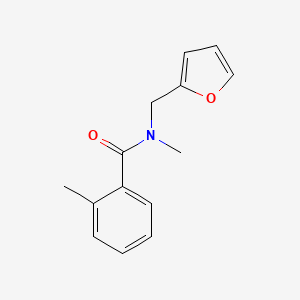![molecular formula C12H15BrN2O2 B7475412 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as BODIPY-TMR-X, is a fluorescent dye that has been widely used in scientific research. This compound is a derivative of benzamide and has a bromine atom and a dimethylamino group attached to the benzene ring. The compound has a high quantum yield and is highly photostable, making it an ideal fluorescent probe for imaging applications.
Mechanism of Action
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of the compound are dependent on the local environment, such as pH, polarity, and viscosity. The fluorescent signal can be used to monitor changes in the local environment, such as changes in protein conformation, enzyme activity, or ion concentration.
Biochemical and Physiological Effects:
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is a non-toxic compound and does not have any known biochemical or physiological effects. The compound is highly photostable, which allows for long-term imaging experiments without photobleaching.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide as a fluorescent probe include high quantum yield, photostability, and sensitivity to changes in the local environment. The compound is also commercially available and relatively easy to use. The limitations of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide include the need for specialized equipment for fluorescence imaging and the potential for spectral overlap with other fluorophores.
Future Directions
For the use of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in scientific research include the development of new biosensors for the detection of analytes, the use of the compound in high-throughput screening assays, and the incorporation of the compound into nanoparticles for targeted imaging applications. Additionally, the development of new derivatives of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide with improved spectral properties and sensitivity to specific environmental changes is an area of active research.
Synthesis Methods
The synthesis of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with N,N-dimethylglycine in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to obtain the final product.
Scientific Research Applications
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been extensively used in scientific research as a fluorescent probe for imaging applications. The compound has been used to study the localization and dynamics of proteins in living cells, the trafficking of receptors and transporters, and the activity of enzymes. 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been used in the development of biosensors for the detection of various analytes, including glucose, calcium ions, and pH.
properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14(2)11(16)8-15(3)12(17)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXIMPBNQMOQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)





![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)


![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)